
5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an ethylpiperazine moiety, a furan ring, and an oxazole ring with a nitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-aminoketone and a carboxylic acid derivative.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing reagent.
Attachment of the Piperazine Moiety: The piperazine ring can be attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable leaving group on the oxazole ring.
Ethylation: The final step involves the ethylation of the piperazine ring using an ethylating agent like ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine or other reduced forms.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Functionalized derivatives of the piperazine ring.
Applications De Recherche Scientifique
5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Methylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile: Similar structure with a methyl group instead of an ethyl group on the piperazine ring.
5-(4-Phenylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile: Similar structure with a phenyl group instead of an ethyl group on the piperazine ring.
5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile: Similar structure with a benzyl group instead of an ethyl group on the piperazine ring.
Uniqueness
The uniqueness of 5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The ethyl group on the piperazine ring may influence its pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
844824-48-2 |
|---|---|
Formule moléculaire |
C14H16N4O2 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
5-(4-ethylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C14H16N4O2/c1-2-17-5-7-18(8-6-17)14-11(10-15)16-13(20-14)12-4-3-9-19-12/h3-4,9H,2,5-8H2,1H3 |
Clé InChI |
RVKXRBUZTBVMFY-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)C#N |
Solubilité |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


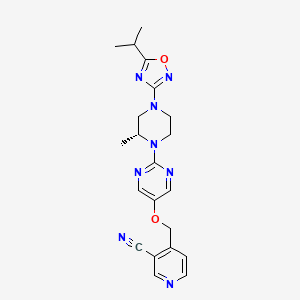
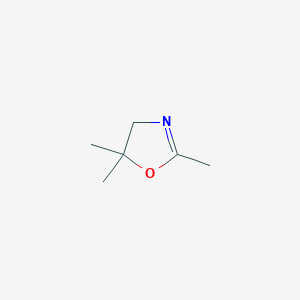
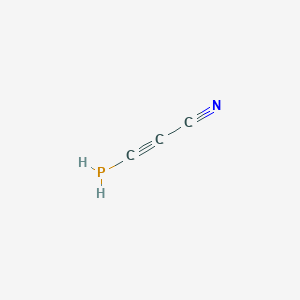
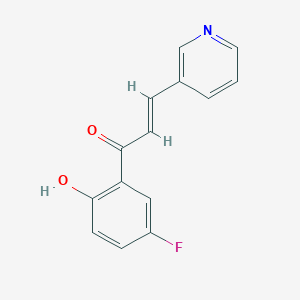
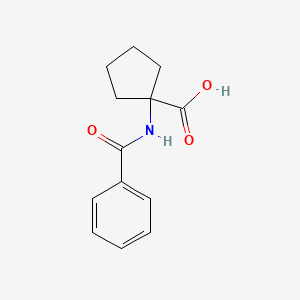
![3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14167135.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester](/img/structure/B14167138.png)

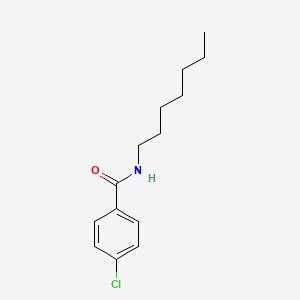
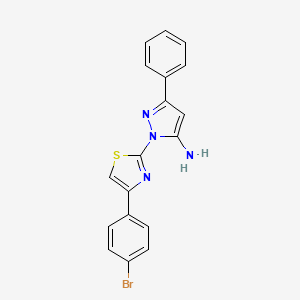
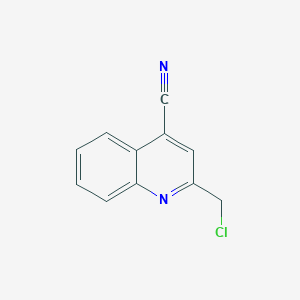
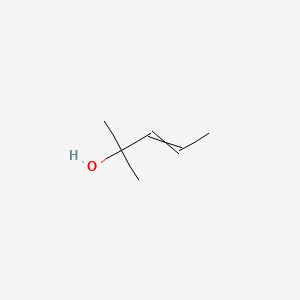
![2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone](/img/structure/B14167176.png)
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)
